Metallothioneins (MTs) have a low molecular weight and have been considered to be important metal-binding proteins in defense from cadmium (Cd) toxicity in animals. These proteins are known to be induced by the injection of heavy metals such as Cd. Previously, we developed the measurement of the MT mRNA expression by the RT-PCR method. In this study, to clarify the relation between Cd-induced MT-I mRNA expression and female sex hormones in liver, we investigated the influences of the ovariectomy and female sex hormones on hepatic MT-I mRNA expression after Cd injection, and also investigated the effects of aging on hepatic MT-I mRNA expression in mice after Cd injection. We analysed the MT-I mRNA expression by the RT-PCR method. Cd-induced MT-I mRNA expression in ovariectomized mice was more than that in sham-operated mice (9 weeks old). Both 17 beta-estradiol and progesterone reduced the Cd-induced MT-I mRNA expression in ovariectomized mice (9 weeks old). Moreover, the MT-I mRNA expression in male mice was more than that of females (9 weeks old). However, the sex difference in the gene expression was not found in younger (4 weeks old) or older (46 weeks old) mice. These results suggest that the expression of hepatic MT-I mRNA after Cd injection is influenced by female sex hormones.
Acute administration of cadmium results in hepatotoxicity. Recent reports indicate that Kupffer cells, the resident macrophages of the liver, participate in the manifestation of chemical-induced hepatotoxicity. Tumor necrosis factor-alpha (TNF-a) is a proinflammatory cytokine that is a major product of Kupffer cells and mediates the hepatotoxic effects of lipopolysaccharide (LPS). It has been speculated that cadmium also may exert its hepatotoxicity via the production of TNF-a by the Kupffer cells. Therefore, this study was undertaken to determine whether mice deficient in TNF-a are resistant to CdCl2-induced hepatotoxicity. TNF-a-null (TNF-KO) and wild-type (WT) mice were dosed ip with saline, LPS (0.1 mg/kg)/Gln (L-galactosamine, 700 mg/kg), or CdCl2 (2.2, 2.8, 3.4, and 3.9 mg Cd/kg). Serum alanine aminotransferase (ALT) and sorbitol dehydrogenase (SDH) activities were quantified to assess liver injury. Caspase-3 activity was quantified to assess hepatocellular apoptosis. LPS/Gln treatment increased ALT (17-fold) and SDH (21-fold) in WT mice. In contrast, LPS/Gln-treatment did not significantly increase ALT or SDH in TNF-KO mice. LPS/Gln-treatment caused a 7.8-fold increase in caspase-3 activity in WT mice but did not increase caspase-3 in TNF-KO mice. Cadmium caused a dose-dependent increase in liver injury in both WT and TNF-KO mice. However, the liver injury produced by Cd in the TNF-KO mice was not different from that in WT at any dose. No significant increase in caspase-3 activity was detected in any of the Cd-treated mice. These data indicate that, in contrast to LPS/Gln-induced hepatotoxicity, TNF-a does not appear to mediate Cd-induced hepatotoxicity.
Whether translation initiation factor 4E (eIF4E), the mRNA cap binding and rate-limiting factor required for translation, is a target for cytotoxicity and cell death induced by cadmium, a human carcinogen, was investigated. Exposure of human cell lines, HCT15, PLC/PR/5, HeLa, and Chang, to cadmium chloride resulted in cytotoxicity and cell death, and this was associated with a significant decrease in eIF4E protein levels. Similarly, specific silencing of the expression of the eIF4E gene, caused by a small interfering RNA, resulted in significant cytotoxicity and cell death. On the other hand, overexpression of the eIF4E gene was protective against the cadmium-induced cytotoxicity and cell death. Further studies revealed the absence of alterations in the eIF4E mRNA level in the cadmium-treated cells despite their decreased eIF4E protein level. In addition, exposure of cells to cadmium resulted in enhanced ubiquitination of eIF4E protein while inhibitors of proteasome activity reversed the cadmium-induced decrease of eIF4E protein. Exposure of cells to cadmium, as well as the specific silencing of eIF4E gene, also resulted in decreased cellular levels of cyclin D1, a critical cell cycle and growth regulating gene, suggesting that the observed inhibition of cyclin D1 gene expression in the cadmium-treated cells is most likely due to decreased cellular level of eIF4E. Taken together, our results demonstrate that the exposure of cells to cadmium chloride resulted in cytotoxicity and cell death due to enhanced ubiquitination and consequent proteolysis of eIF4E protein, which in turn diminished cellular levels of critical genes such as cyclin D1.
A POSSIBLE MECHANISM OF THE PRESSOR EFFECT OF CADMIUM (AS CADMIUM CHLORIDE) WAS INVESTIGATED BY USING THE ISOLATED THORACIC AORTA FROM RATS. CADMIUM PRODUCED CONTRACTION IN THE LOW CONCN & RELAXATION AT THE HIGH CONCN. THE CONTRACTION BY CADMIUM IS DEPENDENT ON THE EXTERNAL CALCIUM & THE LOW CONCN OF CADMIUM ACCELERATES THE CALCIUM RELEASE FROM THE CALCIUM STORE, THE HIGH CONCN INHIBITING THE CALCIUM RELEASE &/OR THE FUNCTION OF CONTRACTILE PROTEINS.
For more Mechanism of Action (Complete) data for CADMIUM CHLORIDE (8 total), please visit the HSDB record page.
To investigate the relationship between cadmium (Cd) toxicity, intestinal absorption, and its distribution to various tissues in rats treated orally with minimum amounts of Cd, 14 female rats per dose group per time point were given diets consisting of 28% purified diet and 72% ordinary rice containing Cd-polluted rice (0.02, 0.04, 0.12, or 1.01 ppm of Cd) or CdCl2 (5.08, 19.8, or 40.0 ppm of Cd) for up to 8 months. At 1, 4, and 8 months after the commencement of Cd treatment, seven rats per group were euthanized for pathological examinations to determine the Cd concentrations in the liver and kidneys and metallothionein (MT) in the liver, kidneys, intestinal mucosa, serum, and urine. One week before each period of 1, 4, and 8 months, the remaining seven rats in each group were administered a single dosage of Cd(109), a tracer, to match the amounts of the designated Cd doses (about 1.2 to 2400 ug/kg body wt). They were euthanized 5 days later to determine the distribution of Cd to various tissues. No Cd-related toxic changes were observed. The concentrations of Cd in the liver and kidneys at any time point and MT in the liver, kidney, serum, and urine at 4 and 8 months increased dose-dependently, whereas MT in the intestinal mucosa did not alter markedly at any time point. The distribution rates of Cd to the liver increased dose-dependently (40% at lower doses to 60% at higher doses), whereas those to the kidney decreased dose-dependently (20% at lower doses to 10% at higher doses). The Cd retention rates 5 days after Cd(109) administration (amounts of Cd in various tissues/amounts of Cd administered) ranged from 0.2 to 1.0% at any time point. These results suggest that the distribution of Cd to the liver and kidneys after the oral administration vary depending on the dosage levels of Cd. The difference of the distribution pattern of Cd to the liver and kidney is probably due to the difference in the form of the absorbed Cd, i.e., free ion or Cd-MT complex, although not closely related to the MT in the intestinal mucosa.
An increased body retention of Cd in rats orally pretreated with Cd or Zn is explained by induction of hepatic and renal metallothionein. Whether intestinal absorption of Cd increases after such treatments is not clear yet. To approach this problem we measured jejunal transfer rates of Cd(109) in vitro and in vivo in pretreated rats (0.44 mmol Cd/L or 4.6 mmol Zn/L in the drinking water for 10 days) and compared them with those of untreated controls. Isolated jejunal segments were used for in vitro perfusion. In vivo perfusion was performed in anaesthetized rats with blood collected from mesenteric venules substituting corresponding losses by reinfusion of rat blood. Water and glucose transfer did not differ between controls and pretreated rats. At a luminal concentration of 5 umol Cd(109)Cl2/L, Cd and Zn pretreatment significantly increased the transfer rate of Cd(109) in vitro and in vivo similarly. The Cd(109) transfer rates in controls in the final perfusion intervals (80-120 min) were 0.06 (pmol/cm/min) in vivo and 0.05 in vitro; the corresponding rates in Cd or Zn pretreated rats were significantly higher (P<0.05) and amounted to 0.11 and 0.18 or 0.15 and 0.23, respectively. Mucosal concentrations of Cd(109) measured at the end of the perfusion period tended to be lower in the pretreated animals than in the controls. This suggests that pretreatment with Cd or Zn reduces the amount of Cd(109) bound to the tissue leaving more Cd(109) for the transfer step. As compared to a level of mucosal metallothionein of 8 ug/g wet weight in controls, increased amounts of 67 or 52 ug/g wet weight in the Cd or Zn pretreated rats, respectively, thus did not decrease but increased transfer rates of Cd(109). Therefore, increased small intestinal transfer rates of Cd can contribute to increase the body retention of Cd seen after oral pretreatment with Cd or Zn.
ADULT RATS WERE INJECTED INTRAVENOUSLY WITH (109)CADMIUM CHLORIDE AND THE DISTRIBUTION OF THE ISOTOPE WITHIN THE BRAIN AND NEIGHBORING NERVOUS STRUCTURES WAS SUBSEQUENTLY STUDIED BY AUTORADIOGRAPHY. CADMIUM ACCUMULATED IN REGIONS OUTSIDE THE BLOOD-BRAIN BARRIER SUCH AS THE CHOROID PLEXUS, PINEAL GLAND AND AREA POSTREMA, BUT DID NOT APPEAR IN THE BRAIN PARENCHYMA. UPTAKE OF CADMIUM WAS OBSERVED IN THE TRIGEMINAL GANGLIA CLOSE TO THE NERVE CELLS AND IN THE OLFACTORY BULBS. IN ADDITION, CADMIUM ACCUMULATED IN THE IRIS, CILIARY BODY AND CHOROID OF THE EYE, BUT NOT IN THE OPTIC NERVES. THE DEPOSITION OF CADMIUM IN THE OLFACTORY BULBS MAY BE RELATED TO THE ANOSMIA REPORTED IN WORKERS EXPOSED TO THIS METAL.
CADMIUM CHLORIDE ADMIN TO RATS BY SC INJECTION OR DIRECTLY INTO LIVER IS TRANSPORTED TO TESTES. ... /ALSO, WHEN/ GIVEN SC TO RATS /IT/ APPEARED IMMEDIATELY IN PLASMA & THEN DISAPPEARED RAPIDLY; AFTER 6 DAYS ONLY 2% OF DOSE ... EXCRETED IN FECES.
For more Absorption, Distribution and Excretion (Complete) data for CADMIUM CHLORIDE (18 total), please visit the HSDB record page.
THE RELATIVE EFFICACY OF A NUMBER OF CHELATING AGENTS WHEN ACTING AS ANTAGONISTS FOR ORAL CADMIUM CHLORIDE INTOXICATION IN MICE WAS STUDIED. THE CMPD WERE ADMINISTERED ORALLY AFTER THE ORAL ADMINISTRATION OF CADMIUM CHLORIDE AT 1 MMOL/KG. BY FAR THE MOST EFFECTIVE IN BOTH ENHANCING SURVIVAL AND LEAVING MINIMAL RESIDUAL LEVELS OF CADMIUM IN THE LIVER AND THE KIDNEY, WAS MESO-2,3-DIMERCAPTOSUCCINIC ACID. SEVERAL POLYAMINOCARBOXYLIC ACIDS ALSO ENHANCED SURVIVAL. THE MOST EFFECTIVE OF THESE IN REDUCING LIVER AND KIDNEY LEVELS OF CADMIUM WERE DIETHYLENETRIAMINEPENTAACETIC ACID, TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID, AND TRIETHYLENETETRAMINEHEXAACETIC ACID. D-PENICILLAMINE PROMOTED SURVIVAL BUT ALSO LED TO KIDNEY CADMIUM LEVELS HIGHER THAN THOSE FOUND IN THE CONTROLS. SODIUM 2, 3-DIMERCAPTOPROPANE-1-SULFONATE WAS AS EFFECTIVE IN PROMOTING SURVIVAL AS MESO-2,3-DIMERCAPTOSUCCINIC ACID BUT LEFT LEVELS OF CADMIUM IN THE KIDNEY AND LIVER THAT WERE APPROXIMATELY 4 TIMES GREATER THAN THOSE FOUND WITH MESO-2,3-DIMERCAPTOSUCCINIC ACID.
Quinamic acid, bis-(3-carboxy-5-N-dicarboxymethyl-aminomethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolinyl-8)-5,8 -dimethyl-6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a new chelating agent. Quinamic acid iv 500 mg/kg markedly reduced the mortality of acute ip poisoning of zinc sulfate, nickel chloride, cadmium chloride and uranyl nitrate in mice (p < 0.01). ... Within two weeks, treated rats showed less toxic reactions and renal /damage/ than the control rats. The activity of urinary catalase in treated rats was significatly lower than in controls.
the seeds of Cicer arietinum (L.) cv. Uday were inoculated with specific Rhizobium grown in sandy loam soil and were allowed to grow for 15 days. At this stage, the seedlings were supplied with 0, 50, 100 or 150 uM of cadmium in the form of cadmium chloride and sprayed with 0.01 uM of 28-homobrassinolide (HBL) at 30-day stage. The data indicated that plant fresh and dry mass, number of nodules, their fresh and dry mass, leghemoglobin content, nitrogen and carbohydrate content in the nodules, leaf chlorophyll content, nitrate reductase and carbonic anhydrase activities decreased proportionately with the increasing concentrations of cadmium but the content of proline and the activities of catalase, peroxidase and superoxide dismutase increased. The ill effect, generated by cadmium, was overcome if the stressed plants were sprayed with HBL. The cadmium toxicity can be overcome by the foliar application of 28-homobrassinolide.
Several observations, both in humans and laboratory animals, have suggested that proanthocyanidins exhibit a broad spectrum of pharmacological, therapeutic and chemoprotective properties. Specifically, some of our earlier studies have shown that IH636 grape seed proanthocyanidin extract (GSPE, commercially known as ActiVin) provides excellent concentration- and dose-dependent protection against toxicities induced by diverse agents, such as acetaminophen, hydrogen peroxide, 12-O-tetradecanoylphorbol-13-acetate (TPA), smokeless-tobacco extract, idarubicin and 4-hydroxyperoxycyclophosphamide in both in vitro and in vivo models. In some models, GSPE proved to be a better cytoprotectant than vitamins C, E and beta-carotene. The purpose of this investigation was three fold: (i) to indirectly assess the bioavailability of GSPE in multiple target organs, (ii) quantify GSPE's capacity to avert cadmium chloride (CdCl2)-induced nephrotoxicity, dimethylnitrosamine (DMN)-induced splenotoxicity and O-ethyl-S,S-dipropyl phosphorodithioate (MOCAP)-induced neurotoxicity, and lastly (iii) to evaluate possible mechanisms of protection in mice. In order to determine all these, three separate experiments were designed and each experiment consisted of four groups, such as vehicle control, GSPE alone, toxicant alone and GSPE + toxicant. GSPE was administered orally (100 mg/kg) for 7-8 days prior to the toxicant exposure. Parameters of the analyses included evaluation of serum chemistry changes (ALT, BUN and CK), histopathology and integrity of genomic DNA, both quantitatively and qualitatively. Results indicate that GSPE preexposure prior to cadmium chloride and DMN provided near complete protection in terms of serum chemistry changes (ALT, BUN and CK) and inhibition of both forms of cell death. e.g., apoptosis and necrosis. DNA damage, a common denominator usually associated with both apoptosis and necrosis was significantly reduced by GSPE treatment. Histopathological examination of organs correlated strongly with the changes in serum chemistry and the DNA modification data. Surprisingly, MOCAP exposure showed symptoms of neurotoxicity coupled with serum chemistry changes in the absence of any significant genomic DNA damage or brain pathology. Although, GSPE appeared to partially protect the neural tissue, it powerfully antagonized MOCAP-induced mortality. Taken together, this study suggests that in vivo GSPE-preexposure may protect multiple target organs from a variety of toxic assaults induced by diverse chemical entities.
For more Interactions (Complete) data for CADMIUM CHLORIDE (30 total), please visit the HSDB record page.